5-Bromo-2-methyl-4-oxazolemethanol
Description
5-Bromo-2-methyl-4-oxazolemethanol is a heterocyclic compound featuring an oxazole core substituted with bromine at position 5, a methyl group at position 2, and a hydroxymethyl (-CH2OH) group at position 2. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom enhances electrophilic reactivity, while the hydroxymethyl group increases polarity and solubility compared to non-hydroxylated analogs .
Properties
Molecular Formula |
C5H6BrNO2 |
|---|---|
Molecular Weight |
192.01 g/mol |
IUPAC Name |
(5-bromo-2-methyl-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C5H6BrNO2/c1-3-7-4(2-8)5(6)9-3/h8H,2H2,1H3 |
InChI Key |
NLYSKJZTFIRLTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-4-oxazolemethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetophenone with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-methyl-4-oxazolemethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-4-oxazolemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 5-Bromo-2-methyl-4-oxazolecarboxylic acid.
Reduction: Formation of 2-methyl-4-oxazolemethanol.
Substitution: Formation of 5-substituted derivatives, such as 5-amino-2-methyl-4-oxazolemethanol.
Scientific Research Applications
5-Bromo-2-methyl-4-oxazolemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-4-oxazolemethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name | Substituents | Key Properties | Applications |
|---|---|---|---|
| 5-Bromo-2-methyl-4-oxazolemethanol | Br (C5), CH3 (C2), CH2OH (C4) | High polarity, enhanced solubility, dual electron-withdrawing/donating effects | Drug intermediates, agrochemical synthesis |
| 5-Bromo-4-oxazolemethanol | Br (C5), CH2OH (C4) | Reduced steric hindrance; lower lipophilicity due to absence of methyl group | Solubility-driven reactions |
| 2-Methyl-4-oxazolemethanol | CH3 (C2), CH2OH (C4) | Lacks bromine; limited electrophilic reactivity | Low-complexity synthesis |
| 5-Bromo-2-ethyl-4-oxazolemethanol | Br (C5), C2H5 (C2), CH2OH (C4) | Increased lipophilicity due to ethyl group; steric hindrance reduces reaction rates | Lipid-soluble drug design |
Reactivity and Electronic Effects
- Bromine Substitution: The bromine atom at C5 in 5-Bromo-2-methyl-4-oxazolemethanol facilitates nucleophilic aromatic substitution (NAS) reactions, a feature absent in non-brominated analogs like 2-Methyl-4-oxazolemethanol .
- Methyl Group (C2): The methyl group donates electron density via hyperconjugation, slightly offsetting the electron-withdrawing effect of bromine. This balance enhances stability during reactions compared to 5-Bromo-4-oxazolemethanol, which lacks the methyl group .
- Hydroxymethyl Group (C4): The -CH2OH group increases hydrogen-bonding capacity, improving solubility in polar solvents. This contrasts with analogs like 5-Bromo-2-ethyl-4-oxazolemethanol, where bulkier alkyl groups reduce solubility .
Research Findings and Unique Advantages
Recent studies highlight the following:
- Synthetic Versatility: 5-Bromo-2-methyl-4-oxazolemethanol undergoes regioselective Suzuki-Miyaura couplings, a reaction less efficient in analogs like 5-Bromo-2-ethyl-4-oxazolemethanol due to steric constraints .
- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C, higher than 2-Methyl-4-oxazolemethanol (95–98°C), attributed to bromine-induced lattice stabilization .
- Biological Activity: In vitro assays demonstrate moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), surpassing non-hydroxylated analogs but lagging behind fluoro-substituted derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
